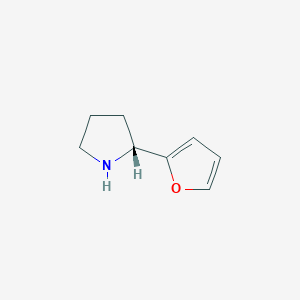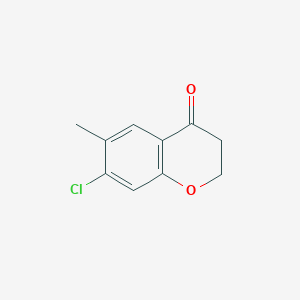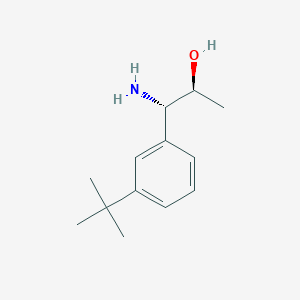
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a tert-butylphenyl substituent. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 (Lithium aluminum hydride) in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Uniqueness
The (1S,2S) configuration of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL imparts unique stereochemical properties that influence its reactivity and interactions. Compared to its diastereomers, this compound may exhibit different biological activities and selectivities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
Clave InChI |
UEUNZLPXPGHDJN-JOYOIKCWSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
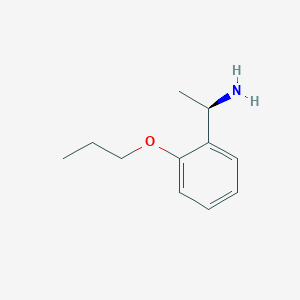

![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
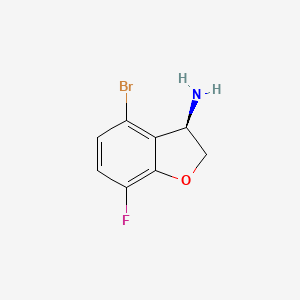

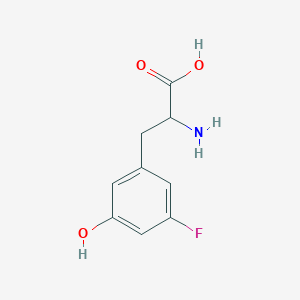
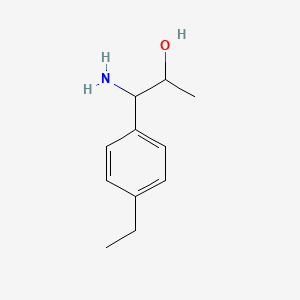
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
